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Compound of Interest

Compound Name: H-D-Lys(Fmoc)-OH

CAS No.: 212140-39-1

Cat. No.: B2749272

Get Quote

Branched peptides possess unique dendritic architectures that impart enhanced bioavailability,

multivalent target engagement, and increased resistance to enzymatic degradation compared

to their linear counterparts[1]. While symmetric branching (e.g., Multiple Antigen Peptides,

MAPs) is routinely achieved using the standard Fmoc-D-Lys(Fmoc)-OH building block[1], the

synthesis of complex, asymmetric branched structures—where two different sequences extend

from a single node—traditionally demands orthogonally protected derivatives like Fmoc-D-

Lys(Dde)-OH[2].

However, linear solid-phase peptide synthesis (SPPS) using orthogonally protected lysines

often suffers from severe on-resin steric hindrance and requires harsh deprotection conditions

(e.g., 2% hydrazine for Dde) that can induce side reactions.

As a Senior Application Scientist, I recommend a highly efficient semi-convergent strategy

utilizing H-D-Lys(Fmoc)-OH (CAS: 212140-39-1)[3]. This building block deliberately omits α -

amine protection, presenting a zwitterionic core with a free α -amine, a free α -carboxyl, and an

Fmoc-protected ϵ -amine.

The Causality of the Molecular Design:
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The Free α -Amine: By leaving the α -amine unprotected, H-D-Lys(Fmoc)-OH acts as a

primary nucleophile in solution. This allows researchers to pre-assemble sterically

demanding functional groups—such as complex peptide fragments, fluorophores, or bulky

lipids (commonly used in diacylated GLP-1 derivatives[4])—in a highly controlled solution-

phase environment before introducing the branching unit to the SPPS resin.

The D-Configuration: Incorporating the D-enantiomer at the branch point introduces localized

steric hindrance that specifically disrupts protease recognition, significantly extending the

therapeutic's in vivo half-life[1].

The ϵ -Fmoc Group: Once the α -amine is functionalized, the intermediate cassette is

coupled to the resin via its α -carboxyl group. The ϵ -amine remains protected by Fmoc,

which is subsequently removed under standard, mild basic conditions (20% piperidine)[1],

allowing the secondary branch to be elongated seamlessly without requiring a third

orthogonal protecting group.

Comparative Analysis of Lysine Branching
Strategies
To understand the strategic advantage of H-D-Lys(Fmoc)-OH, we must evaluate it against

traditional branching units. The data below summarizes the synthetic efficiency and target

applications for each strategy.

Table 1: Comparative Efficiency of Lysine-Based Branching Hubs
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Branching Unit
Target
Architecture

Synthetic
Strategy

Deprotection
Condition

Coupling
Efficiency
(Steric Factor)

Fmoc-D-

Lys(Fmoc)-OH

Symmetric

(MAPs)
Linear SPPS

20% Piperidine

(Simultaneous)

High

(Simultaneous

identical growth)

Fmoc-D-

Lys(Dde)-OH
Asymmetric Linear SPPS

2% Hydrazine

(Orthogonal)

Moderate (Prone

to on-resin

crowding)

H-D-Lys(Fmoc)-

OH

Asymmetric /

Conjugated

Semi-

Convergent

20% Piperidine

(Sequential)

Very High

(Solution-phase

pre-assembly)

Experimental Workflows & Self-Validating Protocols
The following protocols establish a self-validating system. By performing the initial

functionalization in solution, we create a critical analytical checkpoint prior to solid-phase

integration, preventing the accumulation of deletion sequences on the resin.

Protocol A: Solution-Phase Pre-Assembly of the
Branching Cassette
Causality: We utilize DIC/Oxyma for the solution-phase activation of the modifying acid

(Fragment A). Unlike uronium salts (HATU), DIC/Oxyma minimizes epimerization and prevents

unwanted side reactions when introducing the unprotected H-D-Lys(Fmoc)-OH[3].

Activation: Dissolve the modifying acid (e.g., Fragment A or a fatty acid, 1.0 eq) in anhydrous

DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 1.0 eq) and Oxyma Pure (1.0 eq). Stir at room

temperature for 10 minutes to form the active ester.

Nucleophilic Attack: Add H-D-Lys(Fmoc)-OH (0.9 eq) and N,N-Diisopropylethylamine

(DIPEA, 2.0 eq) to the activated mixture. The free α -amine of the lysine derivative will

selectively attack the active ester. Stir for 2 hours.
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Self-Validation (LC-MS): Sample 1 µL of the reaction mixture and analyze via LC-MS. The

reaction is complete when the mass corresponds exactly to [Fragment A]-D-Lys(Fmoc)-OH.

This step ensures that no unreacted lysine is carried forward.

Purification: Precipitate the product in cold diethyl ether, centrifuge, and dry under a vacuum

to isolate the pure intermediate cassette.

Protocol B: Solid-Phase Integration and Branch
Elongation
Causality: For attaching the pre-assembled cassette to the resin-bound peptide (Fragment B),

we switch to HATU. Because the α -amine of the cassette is now protected by Fragment A,

there is no risk of intermolecular polymerization, allowing us to leverage HATU's superior

coupling kinetics for the sterically hindered resin-bound primary amine.

Resin Coupling: Swell the resin containing the main peptide chain (Fragment B) in DMF. Add

the purified [Fragment A]-D-Lys(Fmoc)-OH cassette (3.0 eq), HATU (2.9 eq), and DIPEA (6.0

eq). React for 2 hours under gentle agitation.

Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A negative result

(yellow beads) confirms the complete consumption of the resin-bound amines. If positive

(blue beads), repeat the coupling step.

ϵ -Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to selectively

expose the ϵ -amine of the lysine core[1].

Branch Elongation: Proceed with standard Fmoc SPPS cycles to synthesize Fragment C on

the newly liberated ϵ -amine.

Final Cleavage: Cleave the final asymmetric branched peptide from the resin using a

standard TFA/scavenger cocktail (e.g., TFA/TIPS/Water, 95:2.5:2.5) for 2 hours.

Workflow Visualization
The following diagram maps the logical progression of the semi-convergent synthesis,

highlighting the transition from solution-phase pre-assembly to solid-phase elongation.
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Workflow for convergent synthesis of asymmetric branched peptides using H-D-Lys(Fmoc)-
OH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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